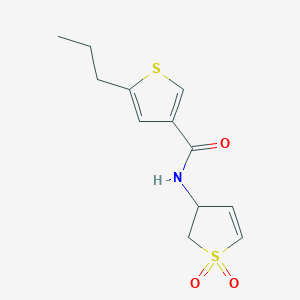![molecular formula C18H27N5 B5413215 1-(2-methyl-4-pyridinyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B5413215.png)
1-(2-methyl-4-pyridinyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methyl-4-pyridinyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4-diazepane is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a diazepane derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 1-(2-methyl-4-pyridinyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4-diazepane is not fully understood. However, it is believed to act on a range of molecular targets, including GABA receptors, ion channels, and enzymes. It has been shown to modulate the activity of these targets, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of GABA receptors, leading to its anxiolytic and sedative effects. It has also been shown to have anti-inflammatory effects, potentially through its modulation of ion channels and enzymes. In addition, it has been investigated for its potential as a neuroprotective agent, due to its ability to modulate the activity of enzymes involved in oxidative stress.
実験室実験の利点と制限
One of the advantages of using 1-(2-methyl-4-pyridinyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4-diazepane in lab experiments is its well-characterized mechanism of action. This makes it a useful tool for investigating the role of specific molecular targets in disease and physiology. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experimental systems.
将来の方向性
There are many potential future directions for research on 1-(2-methyl-4-pyridinyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4-diazepane. One area of interest is its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. It has been shown to have neuroprotective effects in vitro and in vivo, and further investigation may reveal its potential as a treatment for these diseases. Another area of interest is its potential as an anti-inflammatory agent. It has been shown to have anti-inflammatory effects in vitro, and further investigation may reveal its potential as a treatment for inflammatory diseases. Finally, there is potential for further investigation of the molecular targets of this compound, which may lead to the development of more specific and effective therapeutic agents.
合成法
The synthesis of 1-(2-methyl-4-pyridinyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4-diazepane involves a multi-step process. The starting materials are 2-methyl-4-pyridinecarboxaldehyde and 1-propylimidazole. These are reacted with an amine to form an intermediate, which is then reacted with a diacid to form the final product.
科学的研究の応用
1-(2-methyl-4-pyridinyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4-diazepane has been used in a variety of scientific research applications. It has been shown to have potential as a therapeutic agent for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for anxiety and depression.
特性
IUPAC Name |
1-(2-methylpyridin-4-yl)-4-[(1-propylimidazol-2-yl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5/c1-3-8-23-11-7-20-18(23)15-21-9-4-10-22(13-12-21)17-5-6-19-16(2)14-17/h5-7,11,14H,3-4,8-10,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZIQYREEUUQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1CN2CCCN(CC2)C3=CC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-5-[(2-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5413134.png)

![4-(1H-imidazol-1-ylmethyl)-N-[1-(2-methylphenyl)ethyl]benzamide](/img/structure/B5413148.png)
![6-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole](/img/structure/B5413150.png)
![N-(2,6-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5413156.png)
![4-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-4-oxobutanoic acid](/img/structure/B5413171.png)
![ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5413179.png)
![2-(4-chloro-2-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5413194.png)
![4-[2-(trifluoromethyl)morpholin-4-yl]thieno[2,3-d]pyrimidine](/img/structure/B5413195.png)
![4-{[2-(4-methoxyphenyl)ethyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5413201.png)
![ethyl 7-methyl-3-oxo-2-{[5-(1-piperidinyl)-2-furyl]methylene}-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5413202.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-methylphenyl)acetamide](/img/structure/B5413203.png)
![(1R*,3s,6r,8S*)-4-{4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]butanoyl}-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5413209.png)
![ethyl {[1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diaziren-3-yl]thio}acetate](/img/structure/B5413220.png)